2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide is a piperazine-containing acetamide derivative with a 3-chlorophenyl group on the piperazine ring and a 3,4-dichlorophenyl substituent on the acetamide nitrogen. Its molecular formula is C₁₈H₁₆Cl₃N₃O, with a molecular weight of 392.7 g/mol (calculated based on analogous compounds in and ).
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3O/c19-13-2-1-3-15(10-13)24-8-6-23(7-9-24)12-18(25)22-14-4-5-16(20)17(21)11-14/h1-5,10-11H,6-9,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFWOAWIKAWFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 3-chlorophenylpiperazine with 3,4-dichlorophenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide exhibit antidepressant properties by acting on serotonin receptors. The piperazine moiety is known to enhance interactions with these receptors, potentially leading to improved mood regulation and anxiety reduction .
2. Antipsychotic Properties
Studies have shown that derivatives of this compound can interact with dopamine receptors, particularly D3 receptors, which are implicated in psychotic disorders. Modifications to the piperazine structure have resulted in compounds with higher selectivity and affinity for D3 receptors, making them suitable candidates for further development as antipsychotic agents .
3. Antifungal Activity
Some derivatives have been evaluated for antifungal activity against various strains, including Candida species. The structural components of the compound may contribute to its efficacy against fungal infections, suggesting potential applications in treating mycoses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has indicated that:
- Piperazine Linker: The presence of a piperazine ring significantly enhances the binding affinity to target receptors.
- Aryl Substituents: Electron-withdrawing groups on the aryl tails improve potency compared to electron-donating groups .
Case Studies
Case Study 1: Antidepressant Efficacy
In a study evaluating the antidepressant effects of related compounds, it was found that modifications to the piperazine structure led to increased serotonin receptor binding. This suggests that this compound may serve as a lead compound for developing new antidepressants with fewer side effects compared to traditional SSRIs .
Case Study 2: D3 Receptor Selectivity
A series of experiments focused on optimizing D3 receptor antagonists revealed that specific substitutions on the piperazine ring could enhance selectivity and affinity. Compounds derived from this compound were among those identified as having promising profiles for treating conditions like schizophrenia and addiction disorders .
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. The pathways involved include the inhibition of specific enzymes and the alteration of signal transduction processes, leading to changes in cellular responses.
Comparison with Similar Compounds
N-(4-Fluorophenyl) Analog ()
- Structure : 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
- Molecular Formula : C₁₈H₁₉ClFN₃O
- Molecular Weight : 347.81 g/mol
- Key Difference : Replacement of the 3,4-dichlorophenyl group with a 4-fluorophenyl moiety.
- Impact : The fluorine atom’s smaller size and higher electronegativity may reduce steric hindrance and alter pharmacokinetics (e.g., bioavailability) compared to the bulkier dichlorophenyl group .
N-(3-Chloro-4-methylphenyl) Analog ()
- Structure : N-(3-Chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide
- Molecular Formula : C₁₉H₂₁Cl₂N₃O
- Molecular Weight : 378.297 g/mol
- Key Difference : A methyl group replaces one chlorine at the 4-position of the dichlorophenyl ring.
Modifications to the Piperazine Ring
4-Nitrophenyl-Substituted Piperazine ()
- Structure : N-(3-Chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
- Molecular Formula : C₁₈H₁₉ClN₄O₃
- Molecular Weight : 386.83 g/mol
- Key Difference : A nitro group (electron-withdrawing) replaces the 3-chlorophenyl on the piperazine.
- Impact : The nitro group may enhance binding affinity to receptors requiring electron-deficient aromatic systems, though it could reduce metabolic stability .
4-(4-Bromophenylsulfonyl)piperazine ()
- Structure : 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N′-[(3,4-dichlorophenyl)methylene]acetohydrazide
- Molecular Formula : C₁₉H₁₈BrCl₂N₅O₂S
- Molecular Weight : 547.26 g/mol
- Key Difference : A sulfonyl group and bromophenyl substituent on the piperazine.
High-Potency Analogs with Complex Modifications
Autotaxin Inhibitor ()
- Structure : 2-[6-(4-Cyclopentanecarbonylpiperazin-1-yl)-4-oxoquinazolin-3-yl]-N-(3,4-dichlorophenylmethyl)acetamide
- Molecular Weight : ~600 g/mol (estimated)
- Key Feature: Incorporation of a quinazolinone core and cyclopentanecarbonyl group.
- Impact : Demonstrated high potency (IC₅₀ = 1.2 nM) against autotaxin, highlighting how structural complexity (e.g., fused rings) can drastically enhance target affinity .
Dichlorophenyl Variants with Alternative Linkages
Sulfonamide-Linked Naphthalene ()
- Structure: N-(3,4-Dichlorophenyl)-2-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide
- Molecular Formula : C₂₄H₁₈Cl₂N₂O₃S
- Molecular Weight : 509.39 g/mol
- Key Difference : Replacement of the piperazine with a sulfonamide-linked naphthalene.
- Impact : The naphthalene group increases aromatic surface area, which may improve stacking interactions but reduce solubility .
Biological Activity
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperazine ring and dichloro-substituted phenyl groups, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with acetamide in the presence of suitable reagents. The procedure often includes purification steps such as crystallization to obtain the desired product in high purity.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have utilized the tube dilution technique to assess antimicrobial efficacy against various bacterial strains. For instance, compounds similar to this structure demonstrated activity comparable to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of this compound has been evaluated using the MTT assay, which measures cell viability. Studies indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents. Notably, some compounds showed good activity but were less effective than established chemotherapeutics such as 5-fluorouracil .
The mechanism by which this compound exerts its effects is believed to involve interaction with specific biological targets. Molecular docking studies have suggested that the compound can bind effectively to target proteins involved in cell proliferation and survival pathways .
Study 1: Antimicrobial Evaluation
A study conducted on a series of piperazine derivatives revealed that specific modifications to the chlorophenyl group enhanced antimicrobial activity. The results indicated that compounds with a similar structure to this compound were particularly effective against Gram-positive bacteria .
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound on breast cancer cell lines. The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent .
Data Table: Biological Activity Summary
| Activity Type | Test Method | Results | Comparison |
|---|---|---|---|
| Antimicrobial | Tube Dilution Technique | Significant activity against several strains | Comparable to ciprofloxacin |
| Anticancer | MTT Assay | Dose-dependent cytotoxicity on cancer cells | Less effective than 5-fluorouracil |
Q & A
Q. Key Considerations :
- Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC or HPLC to optimize yield (typically 60-75%) .
How can spectroscopic and computational methods be applied to characterize this compound?
Q. Basic
- ¹H/¹³C NMR : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and aromatic protons from dichlorophenyl (δ 7.2–7.8 ppm) .
- IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 438.07) and isotopic patterns consistent with Cl substituents .
Q. Advanced :
- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO/LUMO energies) to correlate with biological activity .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to inform solubility and stability .
What in vitro and in vivo models are appropriate for initial biological screening?
Q. Basic
- In Vitro :
- In Vivo :
Q. Advanced :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), Cmax, and brain permeability in Sprague-Dawley rats via LC-MS/MS .
- Metabolite Identification : Use hepatic microsomes to identify oxidative metabolites (e.g., CYP3A4-mediated N-dealkylation) .
How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Q. Advanced
-
Substituent Modifications :
-
Chiral Synthesis : Resolve enantiomers using chiral auxiliaries (e.g., (S)-proline) to isolate the active (S)-isomer with 10-fold higher D₂ receptor affinity .
How should researchers address contradictions in reported biological data?
Q. Advanced
- Case Study : Discrepancies in opioid vs. antipsychotic activity:
Validate receptor expression levels via qPCR/Western blot.
Use selective antagonists (e.g., naloxone for κ-opioid) to confirm target engagement .
Compare functional responses (cAMP inhibition vs. β-arrestin recruitment) .
What strategies improve blood-brain barrier (BBB) penetration and oral bioavailability?
Q. Advanced
- Prodrug Design : Synthesize ester derivatives (e.g., acetyloxymethyl) to enhance lipophilicity (LogP: 3.1 → 4.5) .
- Nanocarrier Systems : Encapsulate in PEGylated liposomes to increase brain AUC by 2.5-fold in murine models .
- Co-crystallization : Improve solubility (2.8 → 12.5 mg/mL) via co-formers like succinic acid .
What are the critical safety considerations for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS Category 2B irritant) .
- Ventilation : Use fume hoods to minimize inhalation of airborne particles (TLV: 0.1 mg/m³) .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA Code D004) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
